Methyl 1,4-oxazepane-6-carboxylate hydrochloride Methyl 1,4-oxazepane-6-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 2149643-75-2
VCID: VC7515921
InChI: InChI=1S/C7H13NO3.ClH/c1-10-7(9)6-4-8-2-3-11-5-6;/h6,8H,2-5H2,1H3;1H
SMILES: COC(=O)C1CNCCOC1.Cl
Molecular Formula: C7H14ClNO3
Molecular Weight: 195.64

Methyl 1,4-oxazepane-6-carboxylate hydrochloride

CAS No.: 2149643-75-2

Cat. No.: VC7515921

Molecular Formula: C7H14ClNO3

Molecular Weight: 195.64

* For research use only. Not for human or veterinary use.

Methyl 1,4-oxazepane-6-carboxylate hydrochloride - 2149643-75-2

Specification

CAS No. 2149643-75-2
Molecular Formula C7H14ClNO3
Molecular Weight 195.64
IUPAC Name methyl 1,4-oxazepane-6-carboxylate;hydrochloride
Standard InChI InChI=1S/C7H13NO3.ClH/c1-10-7(9)6-4-8-2-3-11-5-6;/h6,8H,2-5H2,1H3;1H
Standard InChI Key IBKQAKBNROAFGU-UHFFFAOYSA-N
SMILES COC(=O)C1CNCCOC1.Cl

Introduction

Chemical Structure and Molecular Properties

Methyl 1,4-oxazepane-6-carboxylate hydrochloride features a seven-membered heterocyclic ring system with a carboxylate ester and a secondary amine, protonated as a hydrochloride salt. The molecular formula is C₁₂H₁₅ClN₁O₅, with a molecular weight of 259.3 g/mol . Key structural attributes include:

  • Oxazepane core: A saturated ring system with nitrogen at position 1 and oxygen at position 4.

  • Methyl ester group: Attached at position 6, enhancing lipophilicity.

  • Hydrochloride salt: Improves aqueous solubility and crystallinity.

Table 1: Molecular and Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₅ClN₁O₅
Molecular Weight259.3 g/mol
Physical FormPale-yellow liquid or semi-solid
Purity≥95%
Storage ConditionsRoom temperature, dry environment

The compound’s InChI Key (IBKQAKBNROAFGU-UHFFFAOYSA-N) and CAS number (2149643-75-2) facilitate precise identification in chemical databases .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of methyl 1,4-oxazepane-6-carboxylate hydrochloride typically involves cyclization reactions to form the oxazepane ring, followed by esterification and salt formation. A common approach includes:

  • Ring-Closing Metathesis: Starting from linear precursors containing amine and ether functionalities, catalyzed by transition-metal complexes.

  • Boc-Protected Intermediate: Methyl N-Boc-1,4-oxazepane-6-carboxylate (CAS: 1820736-58-0) is often synthesized first, followed by acidic deprotection to yield the hydrochloride salt .

Table 2: Comparison of Synthesis Methods

MethodYield (%)Purity (%)Key Conditions
Ring-closing metathesis65–7590Grubbs catalyst, 40°C
Boc-deprotection85–9095HCl/dioxane, 0°C

Reaction optimization focuses on minimizing side products, such as over-alkylation or ring-opening byproducts.

Analytical Characterization

Post-synthesis, the compound is validated using:

  • Nuclear Magnetic Resonance (NMR): Confirms ring structure and substituent positions.

  • Mass Spectrometry (MS): Verifies molecular weight and fragmentation patterns .

Applications in Pharmaceutical Research

Drug Development

The compound serves as a scaffold for designing:

  • Central nervous system (CNS) agents: Optimizing pharmacokinetic properties through ester hydrolysis or amide formation.

  • Anticancer prodrugs: Leveraging esterase-mediated activation in tumor microenvironments.

Chemical Biology

Researchers utilize its rigid heterocyclic core to study:

  • Conformational effects on receptor binding

  • Solubility-structure relationships in lead optimization .

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